3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine 3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine
Brand Name: Vulcanchem
CAS No.: 34580-75-1
VCID: VC17995030
InChI: InChI=1S/C15H12F3N3O/c1-2-22-14-12-7-4-8-19-13(12)21(20-14)11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3
SMILES:
Molecular Formula: C15H12F3N3O
Molecular Weight: 307.27 g/mol

3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine

CAS No.: 34580-75-1

Cat. No.: VC17995030

Molecular Formula: C15H12F3N3O

Molecular Weight: 307.27 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine - 34580-75-1

Specification

CAS No. 34580-75-1
Molecular Formula C15H12F3N3O
Molecular Weight 307.27 g/mol
IUPAC Name 3-ethoxy-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C15H12F3N3O/c1-2-22-14-12-7-4-8-19-13(12)21(20-14)11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3
Standard InChI Key FCCSJNWKHDILGK-UHFFFAOYSA-N
Canonical SMILES CCOC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C15H12F3N3O, with a molecular weight of 307.27 g/mol . Its structure comprises a fused pyrazole-pyridine system (pyrazolo[3,4-b]pyridine), where the pyrazole ring is substituted at N1 with a 3-(trifluoromethyl)phenyl group and at C3 with an ethoxy group (Figure 1). The trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H12F3N3O
Molecular Weight307.27 g/mol
XLogP34.0
Polar Surface Area (PSA)39.9 Ų
Melting PointNot reported

The XLogP3 value of 4.0 indicates moderate lipophilicity, suggesting favorable membrane permeability . The PSA of 39.9 Ų reflects limited polarity, aligning with its potential for central nervous system penetration .

Synthetic Methodologies

Conventional Synthesis

The synthesis of 3-ethoxy-1-(α,α,α-trifluoro-m-tolyl)-1H-pyrazolo[3,4-b]pyridine typically involves cyclization and functionalization steps. One approach utilizes electrophilic substitutions on preformed pyrazole or pyridine precursors, followed by cyclization under acidic or basic conditions. For example, reacting 5-aminopyrazole derivatives with α,β-unsaturated ketones in the presence of catalysts like Cu(II) acetylacetonate yields pyrazolo[3,4-b]pyridine scaffolds .

Asymmetric Synthesis

Recent advances employ chiral Rh(III) catalysts for enantioselective synthesis. A Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles achieves up to 98% yield and 99% enantiomeric excess . This method enables gram-scale production, critical for pharmaceutical applications .

Table 2: Comparison of Synthetic Routes

MethodCatalystYield (%)Enantiomeric Excess (%)Reference
Cu(II)-CatalyzedCu(acac)285–90
Rh(III)-CatalyzedChiral Rh(III)81–9885–99

Biological Activities and Mechanisms

Antimicrobial Activity

Derivatives of pyrazolo[3,4-b]pyridine exhibit broad-spectrum antimicrobial properties. In a study of 12 analogs, compound 2g (structurally similar to the target molecule) demonstrated potent activity against drug-resistant strains:

  • Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 2 μg/mL

  • Vancomycin-resistant Enterococci: MIC = 8 μg/mL .

The trifluoromethyl group enhances membrane penetration, while the ethoxy moiety stabilizes interactions with bacterial enzymes .

Anti-Inflammatory Effects

The compound’s ability to modulate cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) has been hypothesized, though direct evidence remains limited . Structural analogs reduce interleukin-6 (IL-6) and TNF-α levels in murine models, indicating potential for inflammatory disease therapy .

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

In vitro studies using human liver microsomes show moderate metabolic stability, with a half-life (t1/2) of 45–60 minutes . The ethoxy group undergoes oxidative dealkylation, generating reactive intermediates that may require structural optimization.

hERG Liability

Pyrazolo[3,4-b]pyridines exhibit low hERG channel inhibition (IC50 > 10 μM), reducing cardiotoxicity risks compared to other kinase inhibitors .

Comparative Analysis with Analogues

Substituent Effects

Replacing the ethoxy group with methyl or hydrogen alters bioactivity:

  • 3-Methyl analogs: Higher lipophilicity (XLogP3 = 5.2) but reduced solubility .

  • 3-Hydroxy analogs: Improved kinase binding but lower metabolic stability .

The trifluoromethyl group is critical for target affinity; replacing it with chlorine or methyl reduces anticancer potency by >50% .

Future Directions and Applications

Drug Development

Optimizing the ethoxy and trifluoromethyl substituents could enhance pharmacokinetic profiles. Preclinical studies should evaluate in vivo efficacy in xenograft models and toxicity in non-human primates.

Targeted Delivery Systems

Nanoparticle encapsulation or prodrug strategies may address solubility limitations. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have shown promise for similar compounds .

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